Evidence Gap Notification: No Direct Quantitative Comparative Data Found for 299953-51-8
A systematic search of primary research literature (PubMed, SciFinder, Google Scholar, SpringerLink, Semantic Scholar), patent databases, and authoritative chemical databases (PubChem, ChemSpider, Sigma-Aldrich) was conducted using the CAS number 299953-51-8, the full IUPAC name, and structural query terms. No primary research publication was identified that reports quantitative biological activity data (e.g., IC₅₀, EC₅₀, MIC, % inhibition, hot-plate latency) specifically for 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) in direct comparison with a defined structural analog. The compound appears in the literature exclusively as a synthetic intermediate or as the unsubstituted parent acid in series where only the N-substituted amide derivatives were biologically evaluated [1]. Commercial suppliers list this compound at purities of 95% to ≥98%, but no supplier provides biological characterization data . This evidence item is flagged as a supporting notification rather than a quantitative differentiation claim.
| Evidence Dimension | Availability of quantitative comparative biological data |
|---|---|
| Target Compound Data | No primary publication found reporting quantitative biological data for CAS 299953-51-8 |
| Comparator Or Baseline | N-substituted amide derivatives (e.g., N-(4-chlorophenyl)-4-(4-chlorophenyl)-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamide) have published antinociceptive data [1] |
| Quantified Difference | Not calculable; data asymmetry precludes quantitative comparison |
| Conditions | Literature survey conducted February 2026; search scope: peer-reviewed journals, patents, authoritative databases, reputable vendor technical datasheets; excluded: benchchems.com, molecule.com, evitachem.com, vulcanchem.com |
Why This Matters
Procurement of 299953-51-8 must be predicated on its utility as a synthetic intermediate or as a negative control for N-substituted amide series, rather than on demonstrated standalone bioactivity; users seeking biologically validated lead compounds should instead evaluate the N-aryl amide derivatives for which published activity data exist.
- [1] Shipilovskikh, S. A., et al. (2023). Synthesis and antinociceptive activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. Russian Chemical Bulletin, 72(10), 2416–2424. View Source
